![molecular formula C15H15N2+ B13376936 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13376936.png)
1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with an ethyl group at the 1-position and a phenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium can be synthesized through several methods. One common approach involves the cyclization of 2-aminopyridine with acetophenone derivatives under oxidative conditions. For instance, a CuI-catalyzed aerobic oxidative synthesis can be employed, where 2-aminopyridine reacts with acetophenone in the presence of a copper catalyst and oxygen . Another method involves the use of 2-aminopyridine and phenacyl bromides in the presence of a base such as DBU in aqueous ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Microwave irradiation and ligand-free Pd(OAc)2-catalyzed reactions have also been explored for the synthesis of imidazo[1,2-a]pyridines, offering high efficiency and scalability .
化学反応の分析
Types of Reactions: 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
科学的研究の応用
1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to its observed biological effects .
類似化合物との比較
Imidazo[1,2-a]pyridine: The parent compound, which lacks the ethyl and phenyl substituents.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but without the ethyl group.
1-Ethylimidazo[1,2-a]pyridine: Similar structure but without the phenyl group.
Uniqueness: 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium is unique due to the presence of both ethyl and phenyl substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C15H15N2+ |
|---|---|
分子量 |
223.29 g/mol |
IUPAC名 |
1-ethyl-2-phenylimidazo[1,2-a]pyridin-4-ium |
InChI |
InChI=1S/C15H15N2/c1-2-17-14(13-8-4-3-5-9-13)12-16-11-7-6-10-15(16)17/h3-12H,2H2,1H3/q+1 |
InChIキー |
MMDLVLRDCJBLEG-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=[N+]2C=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


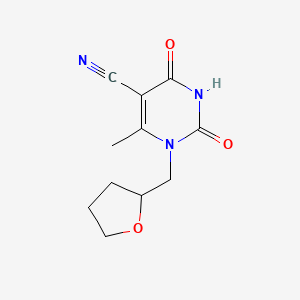
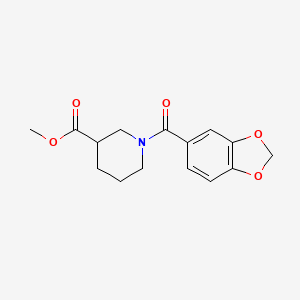
![2-{2-[4-(Diethylamino)phenyl]vinyl}-1-methylpyridinium](/img/structure/B13376867.png)
![6,13-Dimethyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13376871.png)
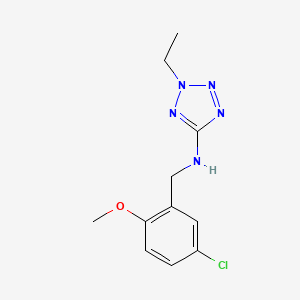
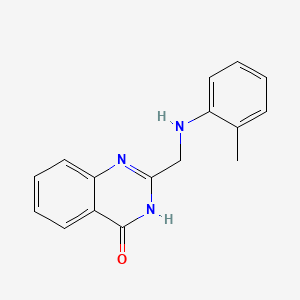
![4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one](/img/structure/B13376894.png)
![3-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376898.png)
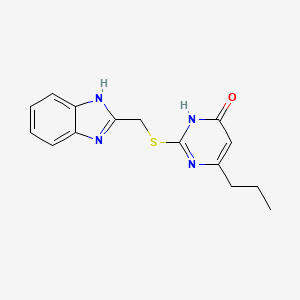
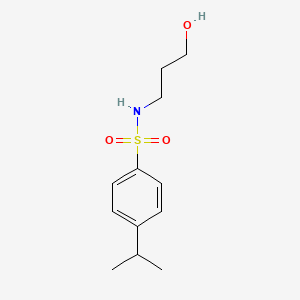
![6-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376915.png)
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B13376920.png)
![Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether](/img/structure/B13376952.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide](/img/structure/B13376953.png)
